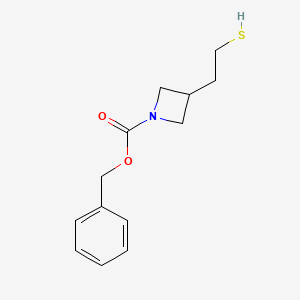![molecular formula C10H8N2O B13968434 2h-[1,3]Oxazino[3,2-a]benzimidazole CAS No. 59474-54-3](/img/structure/B13968434.png)
2h-[1,3]Oxazino[3,2-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-[1,3]Oxazino[3,2-a]benzimidazole is a heterocyclic compound that combines the structural features of oxazine and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,3]Oxazino[3,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with aldehydes or ketones in the presence of a catalyst. For instance, using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions can yield the desired product with high efficiency .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of eco-friendly catalysts are often emphasized to ensure sustainable and efficient production processes .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-[1,3]Oxazino[3,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Applications De Recherche Scientifique
2H-[1,3]Oxazino[3,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Its potential anticancer, antimicrobial, and anti-inflammatory properties are being explored for therapeutic applications.
Mécanisme D'action
The mechanism of action of 2H-[1,3]Oxazino[3,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit the activity of enzymes involved in cell proliferation, leading to apoptosis (programmed cell death). The compound’s structure allows it to bind to DNA or proteins, disrupting their normal function and thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Benzoxazole: Another heterocyclic compound with similar biological activities.
Benzimidazole: Shares the benzimidazole core structure and exhibits a wide range of biological activities.
Oxazine: Contains the oxazine ring and is used in various chemical and biological applications.
Uniqueness: 2H-[1,3]Oxazino[3,2-a]benzimidazole is unique due to its combined structural features of oxazine and benzimidazole, which confer distinct chemical and biological properties. This dual nature allows it to participate in a broader range of reactions and exhibit diverse biological activities compared to its individual components .
Propriétés
Numéro CAS |
59474-54-3 |
|---|---|
Formule moléculaire |
C10H8N2O |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
2H-[1,3]oxazino[3,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N2O/c1-2-5-9-8(4-1)11-10-12(9)6-3-7-13-10/h1-6H,7H2 |
Clé InChI |
HINOQFFYPXRGKW-UHFFFAOYSA-N |
SMILES canonique |
C1C=CN2C3=CC=CC=C3N=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 9-hydroxy-4-oxo-, ethyl ester](/img/structure/B13968359.png)



![6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)





![Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-](/img/structure/B13968411.png)

![(S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13968415.png)
